Lincomycin N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H34N2O7S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-1-oxido-4-propylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H34N2O7S/c1-5-6-10-7-11(20(3,26)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(27-16)28-4/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-,20?/m1/s1 |
InChI Key |
KMUHVGAESZFABR-KQLOMLEKSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H]([N+](C1)(C)[O-])C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O |
Canonical SMILES |
CCCC1CC([N+](C1)(C)[O-])C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O |
Origin of Product |
United States |
Formation Pathways and Chemical Synthesis of Lincomycin N Oxide
Biotic and Enzymatic Formation of Lincomycin (B1675468) N-Oxide
Enzymatic Mechanisms of N-Oxidation (e.g., Cytochrome P450-like activity)
The transformation of lincomycin to Lincomycin N-Oxide is a biologically significant metabolic process often mediated by specific enzyme families. Key among these are the Cytochrome P450 (CYP) monooxygenases. mdpi.comoup.com These enzymes are known to catalyze a wide array of oxidative reactions, including the N-oxidation of various compounds. mdpi.com The general mechanism of CYP enzymes involves the activation of molecular oxygen and its insertion into a substrate. oup.comyoutube.com
While direct studies detailing the specific human CYP isoforms responsible for lincomycin N-oxidation are limited, the role of such enzymes is inferred from metabolic studies in other organisms and their known functions. europa.eu For instance, in rats, lincomycin is metabolized into lincomycin sulphoxide, and in pigs, metabolism includes S-oxidation and N-demethylation. europa.euinchem.org In bacteria, monohydroxylation of aromatic rings, a related oxidative process, is often catalyzed by NADH-dependent heme proteins like cytochromes P450. plos.org
Ammonia (B1221849) monooxygenases (AMOs), enzymes found in ammonia-oxidizing microorganisms, have also been implicated in the biotransformation of lincomycin. escholarship.orgescholarship.org These enzymes can co-metabolically transform various micropollutants. Studies have shown that ammonia-oxidizing archaea (AOA) can perform hydroxylation, S-oxidation, and demethylation of lincomycin, while complete ammonia oxidizers (comammox) can carry out hydroxylation, demethylation, and demethylthioation. escholarship.org This suggests that N-oxidation could be a plausible transformation pathway mediated by these enzymes in environmental settings.
Identification of Microorganisms Involved in Lincomycin N-Oxidation
Several microorganisms have been identified that can perform the N-oxidation of lincomycin. The producing organism itself, Streptomyces lincolnensis, is capable of this transformation. nih.gov This actinomycete, which originally produces lincomycin, can further process it into derivatives, including the N-oxide. nih.govwikipedia.org
Other species of the Streptomyces genus have also been shown to metabolize lincosamides. For example, Streptomyces punipalus and Streptomyces armentosus can transform the related compound clindamycin (B1669177) into its demethylated and sulfoxide (B87167) forms, respectively. researchgate.net This highlights the metabolic versatility within this genus towards lincosamide antibiotics.
In addition to bacteria, certain fungi and ammonia-oxidizing microorganisms have demonstrated the ability to transform lincomycin. Research has identified that various fungi can convert clindamycin to different metabolites, a process that could be analogous for lincomycin. researchgate.net Furthermore, specific ammonia-oxidizing microorganisms, such as the archaeon Nitrososphaera gargensis and the comammox bacterium Nitrospira inopinata, have been shown to significantly biotransform lincomycin through co-metabolism. escholarship.orgescholarship.org The degradation pathways in these organisms involve steps like hydroxylation and demethylation, which are related to N-oxidation. escholarship.org The table below summarizes key microorganisms and their role in lincomycin transformation.
| Microorganism Group | Specific Strain(s) | Type | Transformation(s) | Citation(s) |
| Actinomycetes | Streptomyces lincolnensis | Bacterium | Original producer of lincomycin, also capable of forming derivatives. | nih.govwikipedia.org |
| Streptomyces punipalus | Bacterium | N-demethylation of clindamycin. | researchgate.net | |
| Streptomyces armentosus | Bacterium | Formation of clindamycin sulfoxide. | researchgate.net | |
| Ammonia-Oxidizing Microorganisms | Nitrososphaera gargensis | Archaea | Hydroxylation, S-oxidation, demethylation. | escholarship.org |
| Nitrospira inopinata | Bacterium | Hydroxylation, demethylation, demethylthioation. | escholarship.org | |
| Other Bacteria | Bacillus subtilis (strain LMB-A) | Bacterium | Degrades lincomycin via breakage of amide bond or loss of N-demethyl/thiomethyl group. | chalmers.se |
| Fungi | Rhodotorula mucilaginosa (strain LMB-D) | Fungus | Degrades lincomycin via breakage of amide bond or loss of N-demethyl/thiomethyl group. | chalmers.se |
| Penicillium oxalicum (strain LMB-E) | Fungus | Degrades lincomycin manufacturing biowaste. | chalmers.se |
Environmental Fate, Occurrence, and Degradation of Lincomycin N Oxide
Environmental Occurrence and Distribution Studies
The parent compound, lincomycin (B1675468), is frequently detected in numerous environmental matrices due to its extensive use in both human and veterinary medicine and its persistence in the environment. researchgate.netelectrochemsci.orgnih.gov
Wastewater treatment plants (WWTPs) are significant conduits for the entry of antibiotics into the environment. Lincomycin is often found in the effluents of these facilities as it is not completely removed by conventional treatment processes. researchgate.netresearchgate.net In a study of a wastewater treatment plant in Cusco, Peru, the influent concentration of lincomycin was 33,970 µg/L, and the effluent concentration was 10,800 µg/L, indicating incomplete removal. ut.ac.ir Another study found lincomycin concentrations in the effluent of pharmaceutical manufactories ranging from not detected to 133.05 ng/L. Ozonation, an advanced treatment process, has been shown to transform tertiary amine pharmaceuticals like lincomycin into their corresponding N-oxides in wastewater effluents. acs.org
Table 1: Detection of Lincomycin in Wastewater Treatment Plant (WWTP) Effluents
| Location/Type | Influent Concentration | Effluent Concentration | Reference |
|---|---|---|---|
| Cusco, Peru WWTP | 33,970 µg/L | 10,800 µg/L | ut.ac.ir |
| Pharmaceutical Manufactories, China | Not specified | nd - 133.05 ng/L | |
| Italian WWTPs | Not specified | Detected | researchgate.net |
| Albuquerque, USA SWRP | Detected | 110 - 470 ng/L (reduced 20-77%) | bddproject.org |
Following its release from WWTPs and agricultural runoff, lincomycin is frequently detected in various aquatic environments. nih.gov Studies have reported its presence in both surface water and groundwater. For instance, lincomycin has been found in the River Po in Italy at concentrations approaching 250 ng/L. electrochemsci.org In a study in Saskatchewan, Canada, lincomycin was detected in simulated rainfall runoff at concentrations between 0.07 and 2.7 µg/L and in snowmelt runoff at 0.038 to 3.2 µg/L. researchgate.net The same study found that lincomycin concentrations in groundwater were generally below 0.005 µg/L. researchgate.netresearchgate.netusask.ca The persistence of lincomycin in these environments suggests the potential for its transformation into Lincomycin N-Oxide over time.
Table 2: Detection of Lincomycin in Aquatic Environments
| Environmental Compartment | Location | Concentration | Reference |
|---|---|---|---|
| Surface Water (River Po) | Italy | ~250 ng/L | electrochemsci.org |
| Surface Water (Runoff) | Saskatchewan, Canada | 0.07 - 3.2 µg/L | researchgate.net |
| Groundwater | Saskatchewan, Canada | <0.005 µg/L - 0.15 µg/L | researchgate.netresearchgate.net |
The application of manure from treated livestock to agricultural land is a primary pathway for lincomycin to enter terrestrial environments. usask.ca Lincomycin has been identified as one of the most frequently detected antibiotics in soil and water. researchgate.net One study measured initial lincomycin concentrations in soil after manure application ranging from 46.3 to 117 µg/kg. researchgate.net Another study on soils irrigated with treated wastewater found that lincomycin did not show net accumulation from year to year, suggesting degradation occurs. usda.gov The degradation processes in soil, which include oxidation, could potentially lead to the formation of this compound. usda.govresearchgate.net Cation exchange is a primary mechanism for the sorption of lincomycin in soils. researchgate.net
A significant portion of lincomycin administered to livestock is excreted in urine and feces. usask.cawedgewood.com Consequently, high concentrations of lincomycin are often found in animal manure. In one study, the concentration of lincomycin in the liquid manure from a swine nursery was equivalent to 32% of the administered dose. usask.ca Research on swine waste treatment systems has found lincomycin at parts-per-million levels in both the animal housing and the waste lagoons. usda.gov The primary urinary metabolite in rats administered lincomycin was identified as lincomycin sulphoxide, while metabolism in target species also involves S-oxidation and N-demethylation, the latter being a precursor step to potential N-oxide formation. europa.eu
Occurrence in Soil and Sediment Compartments
Abiotic Degradation Pathways of this compound
While specific studies on the degradation of this compound are scarce, the abiotic degradation of the parent compound, lincomycin, provides insight into the formation of its N-oxide derivative.
The photolytic degradation of lincomycin in aqueous solutions has been shown to proceed via oxidation. researchgate.net There are two primary sites on the lincomycin molecule susceptible to oxidative attack: the thiomethyl group and the pyrrolidine (B122466) nitrogen. researchgate.net The photochemical oxidation of the tertiary amine on the pyrrolidine ring can lead to the formation of this compound. researchgate.nettandfonline.com
Studies have shown that the direct photolysis of lincomycin is a slow process, with a half-life estimated to be between 24 and over 200 days. mdpi.com However, the degradation can be significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation. researchgate.netscilit.com The degradation of lincomycin in the presence of TiO2 follows pseudo-first-order kinetics. researchgate.net The degradation pathways in such systems involve S- and N-demethylation and propyldealkylation. researchgate.net Advanced oxidation processes (AOPs), such as ozonation and UV/H2O2, are also effective in degrading lincomycin and can result in the formation of N-oxide and S-oxide derivatives. researchgate.nettandfonline.commdpi.com
Photocatalytic Transformation Processes (e.g., TiO₂, ZnO, Manganese Oxide)
The photocatalytic degradation of lincomycin, the parent compound of this compound, has been investigated using various semiconductor materials. These processes are crucial for understanding the potential environmental transformation of this compound, as photocatalysis can lead to complete mineralization.
Titanium Dioxide (TiO₂):
Treatment with titanium dioxide (TiO₂) and UV light has been shown to result in the complete mineralization of lincomycin. researchgate.net The degradation process follows pseudo-first-order kinetics, with the rate being dependent on the initial concentration of the antibiotic. researchgate.net The degradation pathways of lincomycin under TiO₂ photocatalysis involve S- and N-demethylation and propyldealkylation, ultimately leading to the formation of sulfate, ammonium (B1175870), and nitrate (B79036) ions. researchgate.net Doping TiO₂ with nitrogen has been found to enhance its photocatalytic activity under visible light. researchgate.net Furthermore, combining TiO₂ with gold (Au) nanoparticles to create Au-TiO₂ nanotube arrays significantly increases the degradation rate of lincomycin under both UV-Visible and Visible light irradiation. mdpi.com For instance, Au-TNWs/TNAs (gold-decorated TiO₂ nanowires on TiO₂ nanotube arrays) demonstrated a reaction rate constant of 0.26 min⁻¹ for lincomycin degradation under UV-VIS light. mdpi.com
Zinc Oxide (ZnO):
Zinc oxide (ZnO) is another effective photocatalyst for the degradation of organic pollutants due to its high electron mobility and wide bandgap. kyushu-u.ac.jp While specific studies on this compound are limited, the photocatalytic efficiency of ZnO has been demonstrated for other compounds. The composition of degradation products when using ZnO can differ significantly from those produced with TiO₂. researchgate.net Green synthesis methods for ZnO nanoparticles have shown improved photocatalytic activity in degrading various dyes, suggesting potential for antibiotic degradation. kyushu-u.ac.jp
Manganese Oxide (MnO₂):
Manganese oxides are recognized for their role in the chemical oxidation of pharmaceuticals. tandfonline.com Amorphous MnO₂ can effectively remove various pharmaceutical compounds, a process that is typically more effective under acidic conditions (pH < 6). tandfonline.com While direct studies on this compound are not prevalent, the oxidative capabilities of manganese oxides suggest they could contribute to its transformation in the environment. tandfonline.com
Interactive Table: Photocatalytic Degradation of Lincomycin
| Catalyst | Light Source | Degradation Rate/Efficiency | Mineralization | Key Findings |
|---|---|---|---|---|
| TiO₂ | UV | Noticeably accelerated degradation compared to direct photolysis. researchgate.net | Complete mineralization to sulfate, ammonium, and nitrate ions. researchgate.net | Degradation involves S- and N-demethylation and propyldealkylation. researchgate.net |
| Au-TNWs/TNAs | UV-VIS | Reaction rate constant (k) = 0.26 min⁻¹. mdpi.com | Complete degradation. mdpi.com | Synergistic effects of larger surface area and surface plasmon resonance of Au NPs enhance activity. mdpi.com |
| Au-TNWs/TNAs | VIS | Reaction rate constant (k) = 0.096 min⁻¹. mdpi.com | Complete degradation. mdpi.com | Enhanced visible light harvesting. mdpi.com |
Advanced Oxidation Processes (AOPs) for N-Oxide Removal
Advanced Oxidation Processes (AOPs) are highly efficient methods for the degradation of persistent organic pollutants, including antibiotics and their transformation products like N-oxides. mdpi.com These processes rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (HO•), which can lead to the complete mineralization of organic compounds to CO₂, H₂O, and inorganic ions. mdpi.comsci-hub.se
Commonly applied AOPs for pharmaceutical removal include:
Ozonation
Fenton and photo-Fenton processes
Sonolysis
UV/H₂O₂ oxidation
Electrochemical oxidation
Heterogeneous photocatalysis mdpi.comsci-hub.se
During ozonation of wastewater, the formation of N-oxide transformation products has been observed for various pharmaceuticals. acs.org One study identified that 16% of all transformation products were consistent with N-oxides. acs.org Forced degradation studies on lincomycin hydrochloride revealed that it degrades most rapidly in the presence of hydrogen peroxide (an oxidizing agent), indicating its susceptibility to oxidation. researchgate.netdovepress.com This suggests that AOPs that generate powerful oxidizing agents would be effective in removing lincomycin and its N-oxide derivative. The oxidation of lincomycin with H₂O₂ in alkaline media is a known method to produce lincomycin N-oxides. researchgate.net
Hydrolytic Stability and Transformation Pathways
The stability of lincomycin, and by extension its N-oxide, is significantly influenced by pH and temperature. Lincomycin is unstable in alkaline conditions and at high temperatures. researchgate.net
Forced degradation studies on lincomycin hydrochloride have provided insights into its stability:
Alkaline Conditions: Degradation increases at high pH values, with the rate showing first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net
Acidic Conditions: Lincomycin hydrochloride shows less rapid degradation in acidic solutions compared to basic solutions at 60°C. researchgate.netscience.gov However, at 80°C, it is least stable at pH 2. researchgate.netdovepress.com
Optimal pH for Stability: The greatest stability for lincomycin hydrochloride at 80°C was observed around pH 4. researchgate.netdovepress.com
Temperature: High temperatures accelerate the degradation of lincomycin. researchgate.net
The degradation of lincomycin follows first-order kinetics across various pH values. researchgate.netdovepress.com While lincomycin itself is reported to be stable in light and air, its degradation under hydrolytic stress, particularly at alkaline pH and high temperature, is significant. researchgate.netnih.gov
Interactive Table: pH-Dependent Stability of Lincomycin Hydrochloride at 80°C
| pH | Calculated Shelf Life (days) | Stability |
|---|---|---|
| 2 | 0.38 | Least Stable |
| 4 | 4.59 | Most Stable |
Data from studies on lincomycin hydrochloride, the parent compound. researchgate.netdovepress.com
Biotic Degradation and Microbial Transformation of this compound
The biotic degradation of lincomycin, the precursor to this compound, involves several microbial transformation pathways. These transformations are key to understanding the environmental persistence and fate of this compound.
Aerobic Biotransformation Mechanisms
Under aerobic conditions, several biotransformation pathways for lincomycin have been identified. These mechanisms are often co-metabolic, occurring in the presence of other growth substrates.
Key aerobic biotransformation pathways include:
Hydroxylation: The addition of a hydroxyl group to the molecule.
S-oxidation: The oxidation of the sulfur atom to form lincomycin sulfoxide (B87167). escholarship.orgresearchgate.net
N-demethylation: The removal of a methyl group from the nitrogen atom. escholarship.orgresearchgate.netnih.gov
Demethylthioation: The removal of a thiomethyl group. escholarship.orgresearchgate.net
Breakage of the amide bond: Cleavage of the amide linkage in the molecule. nih.gov
Phosphorylation: The addition of a phosphate (B84403) group.
Ammonia-oxidizing archaea (AOA) have demonstrated the ability to perform hydroxylation, S-oxidation, and demethylation of lincomycin. escholarship.orgresearchgate.net Similarly, complete ammonia (B1221849) oxidizers (comammox) can carry out hydroxylation, demethylation, and demethylthioation. escholarship.orgresearchgate.net
Anaerobic Biotransformation Processes
Information specifically detailing the anaerobic biotransformation of this compound is limited. However, studies on lincomycin indicate that degradation can occur under anaerobic conditions. For instance, a strain of Clostridium was able to degrade 62.0% of lincomycin in a mineral salt medium under anaerobic conditions. researchgate.net The primary metabolic pathways for lincomycin in target animal species involve S-oxidation to the sulfoxide and N-demethylation. europa.eu
Role of Specific Microbial Consortia and Pure Cultures in N-Oxide Degradation
Both microbial consortia and pure cultures have been shown to be effective in degrading lincomycin, which suggests a potential for the degradation of its N-oxide derivative. Microbial consortia often exhibit enhanced degradation capabilities due to synergistic interactions between different microbial species. uq.edu.aumdpi.com
Pure Cultures:
Bacillus subtilis (Strain LMB-A): Isolated from a wastewater treatment plant, this strain degraded 92.69% of lincomycin (initial concentration 1117.55 mg/L) within 144 hours. nih.govresearchgate.net Degradation products were formed through the breakage of the amide bond or the loss of N-demethyl/thiomethyl groups. nih.gov
Rhodotorula mucilaginosa (Strain LMB-D): A yeast strain that degraded 74.05% of lincomycin under the same conditions as B. subtilis LMB-A. nih.gov
Penicillium oxalicum (Strain LMB-E): A fungal strain capable of degrading 88.20% of lincomycin manufacturing biowaste after 144 hours. nih.gov
Ammonia-Oxidizing Microorganisms (AOMs): Pure cultures of AOMs, including the ammonia-oxidizing archaeon (AOA) Nitrososphaera gargensis and the complete ammonia oxidizer (comammox) Nitrospira inopinata, have been shown to co-metabolically biotransform lincomycin. escholarship.orgresearchgate.net AOA, in particular, exhibited a strong capability for this transformation. escholarship.orgresearchgate.net
Microbial Consortia: The degradation of complex organic molecules is often more efficient when carried out by a microbial consortium. uq.edu.aumdpi.com Different strains within a consortium can perform different steps in the degradation pathway, preventing the accumulation of potentially inhibitory intermediates and leading to more complete mineralization. uq.edu.au While specific consortia for this compound have not been detailed, the principles of consortium-based degradation of the parent compound are applicable.
Interactive Table: Lincomycin Degradation by Pure Microbial Cultures
| Microorganism | Type | Degradation Efficiency | Time (hours) | Key Transformation Pathways |
|---|---|---|---|---|
| Bacillus subtilis (LMB-A) | Bacterium | 92.69% | 144 | Amide bond breakage, N-demethylation, demethylthioation. nih.gov |
| Rhodotorula mucilaginosa (LMB-D) | Yeast | 74.05% | 144 | Amide bond breakage, N-demethylation, demethylthioation. nih.gov |
| Penicillium oxalicum (LMB-E) | Fungus | 88.20% (of LMB) | 144 | Not specified for pure compound. nih.gov |
| Nitrososphaera gargensis (AOA) | Archaeon | Significant co-metabolic biotransformation. escholarship.orgresearchgate.net | Not specified | Hydroxylation, S-oxidation, N-demethylation. escholarship.orgresearchgate.net |
| Nitrospira inopinata (comammox) | Bacterium | Significant co-metabolic biotransformation. escholarship.orgresearchgate.net | Not specified | Hydroxylation, demethylation, demethylthioation. escholarship.orgresearchgate.net |
Impact of Environmental Factors on Biodegradation Rates
The rate at which lincomycin and its derivatives, such as this compound, biodegrade in the environment is significantly influenced by a variety of factors. These include pH, temperature, the presence of other substances, and the specific microbial communities present.
pH: The pH of the surrounding medium is a critical factor. For instance, the degradation of lincomycin by the Fenton process using nontronite, an iron-containing clay mineral, is more favorable under acidic conditions. iwaponline.com As the pH increases from 3 to 7, the removal rate of lincomycin decreases significantly. iwaponline.com Lincomycin sorption to soil, a process that can affect its availability for degradation, is also pH-dependent, with maximum sorption occurring at a pH near its pKa of 7.6. researchgate.net
Temperature: Temperature affects the metabolic activity of microorganisms responsible for biodegradation. For example, strains of Bacillus subtilis (LMB-A) and Rhodotorula mucilaginosa (LMB-D), which are effective in degrading lincomycin, have optimal culture temperatures of 35 °C and 25 °C, respectively. chalmers.se Generally, an increase in temperature can accelerate hydrolysis rates of antibiotics. mdpi.com
Presence of Other Substances:
Co-substrates: The presence of additional carbon sources can enhance biodegradation. The degradation rate of lincomycin by Conexibacter sp. LD01 was significantly improved with the addition of glucose as a co-substrate. nih.gov Conversely, the addition of sodium pyruvate (B1213749) had a slight inhibitory effect. nih.gov
Inorganic Ions and Dissolved Organic Matter: The presence of electrolytes like NaCl, CaCl₂, and MnCl₂, as well as dissolved organic matter, can reduce the transformation of lincosamides by manganese oxide. acs.org This is because these substances can diminish the binding of the antibiotic to the manganese oxide surface. acs.org
Nutrient Sources: The type of nitrogen source available can also impact degradation. Ammonia nitrogen was found to be the best nitrogen source for the growth and lincomycin degradation activity of Conexibacter sp. LD01. nih.gov
Microbial Populations: The composition and activity of the microbial community are paramount. As discussed previously, different types of ammonia-oxidizing microorganisms exhibit varying capabilities for degrading lincomycin. escholarship.org The inoculation of specific, highly efficient bacterial strains into a wastewater treatment environment has been shown to augment the disposal of lincomycin manufacturing biowaste. chalmers.se
The following table provides a summary of how different environmental factors can influence the degradation of lincomycin.
| Environmental Factor | Effect on Biodegradation/Transformation | Research Findings | Reference |
| pH | Degradation rate is pH-dependent. | Acidic conditions (pH 3) favor degradation by the Fenton process with nontronite. Sorption to soil is maximal around pH 7.6. | iwaponline.comresearchgate.net |
| Temperature | Affects microbial activity and hydrolysis rates. | Optimal degradation by B. subtilis at 35°C and R. mucilaginosa at 25°C. Increased temperature can accelerate hydrolysis. | chalmers.semdpi.com |
| Co-substrates | Can enhance or inhibit degradation. | Glucose addition significantly improved lincomycin degradation by Conexibacter sp. LD01, while sodium pyruvate was slightly inhibitory. | nih.gov |
| Inorganic Ions | Can suppress transformation. | Electrolytes (NaCl, CaCl₂, MnCl₂) reduced lincomycin transformation by manganese oxide. | acs.org |
| Dissolved Organic Matter | Can reduce transformation rates. | Diminished binding of lincosamides to manganese oxide surfaces, thus reducing transformation. | acs.org |
| Nitrogen Source | Influences microbial growth and degradation. | Ammonia nitrogen was the optimal nitrogen source for Conexibacter sp. LD01 degradation of lincomycin. | nih.gov |
Advanced Analytical Methodologies for Lincomycin N Oxide Research
Chromatographic-Mass Spectrometric Techniques
Chromatography coupled with mass spectrometry provides unparalleled sensitivity and selectivity, making it the cornerstone for analyzing Lincomycin (B1675468) N-Oxide in various matrices. These methods allow for the separation of the analyte from complex mixtures and its subsequent detection and identification based on its mass-to-charge ratio.
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) is a primary technique for the detection and quantification of antibiotic residues, including lincomycin and its metabolites. mdpi.commdpi.com This method offers high sensitivity and is ideal for analyzing complex samples by minimizing background interference. mdpi.com In HPLC-MS/MS, the sample is first separated on a liquid chromatography column, after which the analyte is ionized and detected by a mass spectrometer. The use of a tandem mass spectrometer (MS/MS) operating in Multi-Reaction Monitoring (MRM) mode significantly enhances the signal-to-noise ratio and specificity. mdpi.comnih.gov This allows for the monitoring of specific precursor-to-product ion transitions, providing confirmatory evidence of the analyte's identity. nih.gov While many methods focus on the parent compound, the established procedures for lincomycin are readily adaptable for the simultaneous determination of its N-oxide metabolite. nih.goveuropa.eu
Table 1: HPLC-MS/MS Method Parameters for Lincomycin Analysis This table represents typical parameters used for the parent compound, which can be adapted for its N-oxide.
| Parameter | Description | Source |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comresearchgate.net |
| Ionization | Positive Ionization Electrospray (ESI+) | nih.gov |
| Detection Mode | Multi-Reaction Monitoring (MRM) | nih.gov |
| Column | Reversed-phase C18 or Phenyl | researchgate.net |
| Application | Quantification and confirmation of residues in complex matrices like milk, honey, and animal tissues. | mdpi.comnih.gov |
Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS) is an advancement of conventional HPLC-MS/MS that utilizes columns with smaller particle sizes (e.g., 1.8 µm) to achieve faster analysis times and higher resolution. researchgate.net This technique has been successfully employed for the determination of lincomycin residues in environmental samples. researchgate.net In one study, an Agilent 1200 series RRLC system coupled to an API 4000 triple quadrupole mass spectrometer was used for the quantitative analysis of lincomycin in water and soil. researchgate.net The enhanced speed and resolution make RRLC-MS/MS particularly suitable for high-throughput screening of multiple samples. researchgate.net
Table 2: Instrumental Setup for RRLC-MS/MS Analysis of Lincomycin
| Component | Specification | Source |
|---|---|---|
| LC System | Agilent liquid chromatography 1200 series RRLC | researchgate.net |
| Mass Spectrometer | API 4000 triple quadrupole MS | researchgate.net |
| Analytical Column | 1.8 µm Zorbax SB-Aq (2.1 mm ID × 150 mm) | researchgate.net |
| Software | Analyst 1.5 | researchgate.net |
Gas Chromatography (GC) is an official standardized method for the quantitative determination of lincomycin. univ.kiev.ua However, direct analysis of polar and thermally labile compounds like N-oxides by GC is challenging. These compounds generally require a derivatization step to increase their volatility and thermal stability before they can be analyzed effectively. nih.gov For lincomycin and related compounds, derivatizing agents such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) are used to create more volatile silyl (B83357) derivatives suitable for GC analysis. nih.gov A method using accelerated solvent extraction coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the analysis of lincomycin, demonstrating the viability of GC-based approaches following appropriate sample preparation. researchgate.net While less common than LC-MS for N-oxides, GC-MS can be used for confirmation, provided that a validated derivatization protocol is in place. nih.gov
Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry (RRLC-MS/MS)
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like FTIR and NMR provide detailed information about a compound's functional groups and the precise arrangement of its atoms, respectively.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. dergipark.org.tracs.org The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. dergipark.org.tr In the analysis of Lincomycin N-oxide, FTIR is crucial for confirming the presence of the N-oxide functional group. Research on the oxidation products of lincomycin has identified specific absorption bands characteristic of the this compound sulfone structure. univ.kiev.uaresearchgate.net A distinct peak observed around 926 cm⁻¹ is assigned to the N-O stretching frequency, which is absent in the spectrum of the parent lincomycin compound. univ.kiev.ua
Table 3: Characteristic FTIR Peaks for this compound Sulfone
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 926 | N-Oxide (N-O) group stretching | univ.kiev.uaresearchgate.net |
| 1146 | Sulfone (SO₂) group | univ.kiev.uaresearchgate.net |
| 1295 | Sulfone (SO₂) group | univ.kiev.uaresearchgate.net |
| 1524 | Amide II group | univ.kiev.ua |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unequivocal structural elucidation of organic molecules, including complex pharmaceutical compounds and their metabolites. conicet.gov.aremerypharma.com NMR analysis provides detailed information on the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. mdpi.com For a compound like this compound, a suite of NMR experiments would be required for full characterization.
¹H-NMR: This experiment identifies the number and type of hydrogen atoms. The oxidation of the pyrrolidine (B122466) nitrogen to an N-oxide would cause a significant downfield shift (deshielding) of the protons on the adjacent carbons due to the electronegativity of the oxygen atom.
¹³C-NMR: This provides information on the carbon skeleton. Similar to ¹H-NMR, the carbons adjacent to the newly formed N-O bond would experience a downfield shift.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential to piece together the full structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, allowing the assembly of molecular fragments into the final structure. emerypharma.com
While NMR is a standard-free method for quantification (qNMR), its primary role in this context is providing the conclusive evidence needed to confirm the identity and structure of this compound. conicet.gov.arrptu.de
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lincomycin |
| This compound |
| This compound sulfone |
| p-toluene sulfonyl isocyanic acid |
UV-Vis Spectrophotometric Approaches
UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of compounds containing chromophores. For lincomycin and its derivatives, this method provides a basis for detection and quantification, particularly when coupled with chromatographic separation techniques like HPLC.
Lincomycin hydrochloride itself exhibits a characteristic absorption maximum (λmax) in the ultraviolet range, which has been identified at 196 nm when measured in water. sphinxsai.com This absorption is utilized in HPLC-UV methods for its quantification in various samples. innovareacademics.in For instance, a validated RP-HPLC method uses a mobile phase of methanol (B129727) and water (90:10 v/v) with UV detection at 254 nm to determine the concentration of lincomycin hydrochloride. innovareacademics.in
While specific UV-Vis spectral data for pure this compound is not extensively detailed in the available literature, the introduction of the N-oxide functional group is expected to alter the molecule's electronic environment. This chemical modification would likely lead to a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to the parent lincomycin molecule. UV-Vis spectrophotometers are also employed to monitor the photodegradation of lincomycin, where changes in the absorption spectra over time indicate the transformation of the parent compound into various products, which could include oxidized forms like the N-oxide. unipa.it Furthermore, UV-Vis spectroscopy is used to characterize metal complexes of lincomycin, such as those with oxovanadyl, where the formation of the complex is confirmed by new absorption bands in the visible region. ijraset.com
Table 1: HPLC-UV Method Parameters for Lincomycin Hydrochloride Analysis This table is based on data for the parent compound, Lincomycin Hydrochloride, as specific methods for the N-Oxide are not detailed in the reviewed literature.
| Parameter | Value | Reference |
| Mobile Phase | Methanol:Water (90:10 v/v) | innovareacademics.in |
| Column | Reverse Phase C18 | innovareacademics.in |
| Flow Rate | 1.0 mL/min | innovareacademics.in |
| Detection Wavelength | 254 nm | innovareacademics.in |
| Retention Time | 3.73 min | innovareacademics.in |
| Linear Range | 5-25 µg/mL | innovareacademics.in |
| Limit of Detection (LOD) | 0.854 µg/mL | innovareacademics.in |
| Limit of Quantification (LOQ) | 0.258 µg/mL | innovareacademics.in |
Isotopic Labeling and Mechanistic Pathway Elucidation Techniques
Isotopic labeling is a powerful technique for tracing the metabolic fate of drugs and elucidating complex biochemical reaction mechanisms. By replacing one or more atoms of a molecule with their heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the compound and its metabolites through biological systems or chemical reactions using mass spectrometry and NMR spectroscopy.
For the lincomycin family, deuterated analogues such as Lincomycin-d3 are synthesized for use in pharmacokinetic and metabolism studies. smolecule.com The isotopic label allows for clear differentiation between the administered drug and its metabolic products, which is essential for understanding transformations like oxidation to this compound and its sulfoxide (B87167) or sulfone derivatives. smolecule.com
The utility of this technique has been demonstrated in elucidating the intricate biosynthetic pathway of lincomycin itself. In one study, researchers used specifically synthesized GDP-octose isotopologues, namely [6-²H]- and [7-²H]-labeled substrates, to probe the mechanism of a key dehydration step. nih.gov By analyzing the mass spectra and NMR spectra of the reaction products, they could determine whether the deuterium label was lost or retained, thereby revealing the precise stereochemical course of the enzymatic reaction. nih.gov This approach confirmed an α,γ-dehydration mechanism catalyzed by two enzymes. nih.gov
This same principle is directly applicable to studying the formation of this compound. Biotransformation studies have shown that lincomycin can be metabolized in various organisms through pathways including S-oxidation and demethylation. escholarship.org For example, ammonia-oxidizing archaea (AOA) can perform hydroxylation, S-oxidation, and demethylation of lincomycin. escholarship.org Isotopic labeling of the lincomycin backbone or specific functional groups (e.g., the N-methyl or S-methyl group) would enable researchers to definitively trace the atoms during these oxidative transformations, confirming the enzymatic or chemical mechanisms that lead to the formation of this compound and related metabolites like N-desmethyl-lincomycin-sulphoxide. escholarship.orgeuropa.eu
Development of Novel Detection Systems (e.g., Colorimetric Methods)
While traditional chromatographic methods are robust and reliable, there is a continuous drive to develop simpler, faster, and more cost-effective detection systems for antibiotics and their derivatives. Colorimetric methods, which produce a color change detectable by the naked eye or a simple spectrophotometer, are particularly attractive for rapid screening purposes.
Several novel colorimetric detection systems have been developed for the parent compound, lincomycin. One such method involves the use of chloroauric acid (HAuCl₄) and sodium hydroxide (B78521) (NaOH). nih.gov In the presence of lincomycin, the colorless solution undergoes a distinct color change to blue or dark blue. nih.gov This change is attributed to a coordination interaction between gold and the lincomycin molecule, specifically involving the sulfur group. mdpi.com The intensity of the color is proportional to the concentration of lincomycin, allowing for quantitative analysis. This method is reported to be simple, rapid, and selective, with a low limit of detection. nih.gov
Table 2: Performance of a Colorimetric Method for Lincomycin Detection
| Parameter | Finding | Reference |
| Principle | Color change (colorless to blue) based on coordination of lincomycin with HAuCl₄/NaOH. | nih.gov |
| Visual Limit of Detection (LOD) | 1 µM | nih.gov |
| Calculated LOD (in water) | 0.97 µM | nih.gov |
| Selectivity | High selectivity against 9 other common antibiotics. | nih.gov |
| Application | Demonstrated for use in environmental water and milk samples. | nih.gov |
Another reported colorimetric assay is based on the determination of methanethiol, which is generated from the acid hydrolysis of the methylthioglycosido group of the antibiotic. researchgate.net
These novel detection systems have been developed and validated for lincomycin. nih.govresearchgate.net The applicability of these specific methods to this compound has not been reported. The introduction of an oxygen atom at the pyrrolidine nitrogen fundamentally alters the electronic and steric properties of that part of the molecule. This change could potentially influence or interfere with the coordination chemistry or chemical reactions upon which these colorimetric assays are based. Therefore, further research would be required to adapt or validate these novel detection systems for the specific and accurate measurement of this compound.
Ecological Impact and Environmental Interactions of Lincomycin N Oxide
Effects on Environmental Microbial Communities and Biogeochemical Cycling
The introduction of antibiotic residues like lincomycin (B1675468) and its derivatives into soil and water can disturb the delicate balance of microbial ecosystems. nih.gov These microorganisms are crucial for essential biogeochemical cycles that sustain life.
Antibiotics in the environment can significantly impact nitrogen transformation processes by affecting the microbial communities responsible for them. mdpi.com Lincomycin has been shown to interfere with the nitrogen cycle. nih.gov Specifically, studies have indicated that lincomycin can inhibit the denitrification process by hindering the reduction of nitrite (B80452). nih.govescholarship.orgescholarship.org This disruption can lead to an accumulation of nitrite in the environment. The effect of lincomycin on nitrogen-transforming microbes is a concern for soil and water quality, as it can alter nutrient availability and potentially lead to the release of greenhouse gases like nitrous oxide (N2O). nih.govtandfonline.com
Research has also explored the biotransformation of lincomycin by various ammonia-oxidizing microorganisms, which are key players in the nitrification process. escholarship.orgescholarship.org For instance, the complete ammonia (B1221849) oxidizer (comammox) Nitrospira inopinata can perform hydroxylation, demethylation, and demethylthioation of lincomycin. escholarship.orgresearchgate.net This suggests that while lincosamides can inhibit certain nitrogen cycling steps, some microorganisms possess the capability to degrade these compounds. escholarship.org
Table 1: Effects of Lincomycin on Nitrogen Cycling Processes
| Process | Effect of Lincomycin | Impacted Microorganisms | Reference(s) |
| Denitrification | Inhibition of nitrite reduction | Denitrifying bacteria | nih.govescholarship.orgescholarship.org |
| Nitrification | Subject to biotransformation by some nitrifiers | Ammonia-oxidizing archaea (AOA), Ammonia-oxidizing bacteria (AOB), Comammox | escholarship.orgescholarship.orgresearchgate.net |
Influence on Nitrogen Transformation Processes (e.g., Nitrification, Denitrification)
Role in the Environmental Spread of Antibiotic Resistance
A primary concern regarding the environmental presence of antibiotics and their metabolites is their role in the development and dissemination of antibiotic resistance. researchgate.net
The presence of lincomycin residues in the environment has been significantly correlated with the abundance of lincomycin resistance genes. nih.gov Key resistance genes associated with lincosamides include the lnu (lincosamide nucleotidyltransferase) and erm (erythromycin ribosomal methylase) genes. researchgate.netresearchgate.net The erm genes confer resistance to macrolides, lincosamides, and streptogramins (MLS group) by modifying the ribosomal target. nih.gov Studies have detected these genes in water and soil samples contaminated with waste from swine farms, where lincomycin is commonly used. nih.govresearchgate.net A strong positive correlation between the concentration of lincomycin residues and the relative abundance of these resistance genes has been reported, indicating that the presence of the antibiotic selects for resistant bacteria. nih.gov The lnu(F), erm(A), and erm(B) genes are among those that have been quantified in such environments. nih.gov
Table 2: Common Lincomycin Resistance Genes Found in Environmental Samples
| Gene Family | Resistance Mechanism | Associated Antibiotic Classes | Reference(s) |
| lnu | Inactivation of lincosamides via nucleotidylation | Lincosamides | researchgate.netresearchgate.net |
| erm | Ribosomal methylation, preventing antibiotic binding | Macrolides, Lincosamides, Streptogramins (MLS) | researchgate.netnih.gov |
Antibiotics at sub-inhibitory concentrations can promote horizontal gene transfer (HGT), the process by which bacteria share genetic material, including antibiotic resistance genes. droracle.ai HGT is a critical mechanism for the rapid spread of resistance among different bacterial species and genera. droracle.airesearchgate.net Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons are the primary vehicles for HGT and often carry resistance genes for multiple classes of antibiotics, including lincosamides. researchgate.netnih.gov The presence of lincosamides in the environment can create a selective pressure that favors bacteria that have acquired resistance genes through HGT, thereby accelerating the dissemination of resistance. The transfer of resistance genes can occur between pathogenic and non-pathogenic environmental bacteria, turning natural environments into significant reservoirs of antibiotic resistance. nih.govnih.gov
Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. frontiersin.orgnih.gov Bacteria within biofilms often exhibit increased resistance to antibiotics and other environmental stressors. frontiersin.orgmdpi.com Some studies have shown that sub-inhibitory concentrations of certain antibiotics can, paradoxically, induce biofilm formation. frontiersin.org Research on Streptococcus suis, a pathogen relevant in swine, demonstrated that sub-inhibitory concentrations of lincomycin increased biofilm production in the majority of tested strains. frontiersin.org While this study focused on a clinical context, it highlights a mechanism by which lincosamide derivatives could potentially influence microbial behavior in the environment. Enhanced biofilm formation could protect environmental bacteria from various stresses and facilitate the persistence and transfer of antibiotic resistance genes within the biofilm matrix. mdpi.com However, the relationship between biofilm-forming capacity and antibiotic resistance in environmental bacteria can be complex, with some studies finding no direct correlation. mdpi.com
Induction of Horizontal Gene Transfer by Lincosamides in Environmental Bacteria
Identification and Assessment of Environmentally Relevant Transformation Products of Lincomycin N-Oxide
The study of the environmental fate of pharmaceuticals is critical to understanding their full ecological impact. While Lincomycin is a well-documented environmental contaminant, specific research on the environmental transformation products of its derivative, this compound, is limited. This compound is formed through the oxidation of the tertiary amine on the pyrrolidine (B122466) ring of the lincomycin molecule. This alteration in chemical structure can influence its environmental behavior, degradation pathways, and the nature of its subsequent transformation products.
Although direct studies on the environmental degradation of this compound are not extensively available in current literature, inferences can be drawn from the known transformation pathways of the parent compound, lincomycin, and the general behavior of other N-oxide-containing pharmaceuticals in the environment. The primary degradation routes for lincomycin include photodegradation, biodegradation, and oxidation, which lead to a variety of transformation products. researchgate.netresearchgate.net It is plausible that this compound undergoes similar degradation processes.
Studies on other tertiary amine drugs have shown that N-oxidation can be a transformation pathway, and the resulting N-oxides can exhibit stability in the environment. nih.gov Some N-oxide transformation products have been found to be stable under solar photolysis and aerobic biodegradation. nih.gov However, under certain conditions, a reverse reaction to the parent compound can occur. nih.gov For instance, the N-oxide metabolites of some drugs can be reduced back to the parent amine in vivo. acs.org
The primary sites for oxidative attack on the lincomycin molecule are the thiomethyl group and the pyrrolidine nitrogen. researchgate.net The formation of this compound itself is a result of oxidation at the pyrrolidine nitrogen. Further environmental degradation could potentially involve the S-oxidation of the thiomethyl group, leading to sulfoxide (B87167) and sulfone derivatives, similar to what is observed with lincomycin. researchgate.netacs.org
Potential Transformation Pathways and Products
Based on the degradation of lincomycin and other related compounds, the following are potential transformation pathways for this compound:
S-Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of this compound Sulfoxide and subsequently this compound Sulfone.
N-Demethylation: The removal of the methyl group from the pyrrolidine nitrogen is a known degradation pathway for lincomycin and could potentially occur for this compound. researchgate.net
Propyldealkylation: The cleavage of the propyl group from the pyrrolidine ring is another identified transformation pathway for the parent compound. researchgate.net
Hydroxylation: The addition of hydroxyl groups to the molecule is a common transformation reaction for many organic pollutants in the environment. nih.gov
Cleavage of the Pyrrolidine Ring: More extensive degradation could lead to the breaking of the pyrrolidine ring structure. acs.org
Reversion to Lincomycin: As observed with other N-oxide pharmaceuticals, it is possible that this compound could be reduced back to lincomycin under certain environmental conditions. nih.gov
Known Transformation Products of the Parent Compound, Lincomycin
To provide context, the following table summarizes some of the identified transformation products of the parent compound, lincomycin, which have been observed in various environmental and laboratory studies. The analytical techniques used for their identification are also listed.
| Transformation Product | Parent Compound | Transformation Pathway | Analytical Method | Reference |
| Lincomycin sulfoxide | Lincomycin | S-oxidation | LC-MS/MS | acs.org |
| Lincomycin sulfone | Lincomycin | S-oxidation | Not Specified | jst.go.jp |
| N-demethyllincomycin | Lincomycin | N-demethylation | Not Specified | researchgate.net |
| Hydroxylated derivatives | Lincomycin | Hydroxylation | MS, MSn | nih.gov |
| Products of pyranose ring cleavage | Lincomycin | Cleavage of the ether linkage and subsequent hydrolytic and oxidative reactions | LC-MS/MS, FTIR | acs.org |
Assessment of Environmentally Relevant Transformation Products
The assessment of transformation products involves several steps. Initially, laboratory studies simulating environmental conditions (e.g., exposure to sunlight, water, soil, and microorganisms) are conducted. nih.gov Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are then employed to separate and identify the resulting transformation products. escholarship.org By comparing the mass spectra and fragmentation patterns of the potential products with the parent compound, their structures can be elucidated. nih.gov
In the context of this compound, a comprehensive environmental assessment would require dedicated studies to identify its specific transformation products under various environmental conditions and to evaluate their potential ecological risks.
Research Gaps and Future Perspectives in Lincomycin N Oxide Studies
Development of Advanced Analytical Techniques for Trace Level Detection and Speciation
The detection of lincomycin (B1675468) and its metabolites in environmental samples is predominantly achieved using techniques like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and, most effectively, liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com High-resolution mass spectrometry (HRMS) has proven capable of identifying a range of lincomycin TPs by providing accurate mass measurements, which allows for the assignment of molecular formulas. nih.gov Studies have successfully identified up to twenty-one TPs, including various isomers formed through processes like hydroxylation and demethylation. nih.gov
However, a major challenge lies in the specific detection and quantification of Lincomycin N-Oxide at trace concentrations in complex matrices like soil, sediment, and wastewater. Current methods are often optimized for the parent compound, and while they may detect various TPs, they may lack the specific standards, validated protocols, and sensitivity required for routine monitoring of this compound. Furthermore, distinguishing between isobaric species—compounds with the same mass-to-charge ratio, such as this compound and lincomycin sulfoxide (B87167)—requires sophisticated MS/MS or MS^n fragmentation analysis. nih.gov While some studies have successfully synthesized and characterized this compound sulfone using techniques like Fourier-transform infrared spectroscopy (FTIR), similar dedicated efforts for this compound are scarce. univ.kiev.ua
Research Gap: There is a pressing need to develop and validate robust analytical methods specifically for the trace-level detection and speciation of this compound and its isomers in diverse environmental samples. This includes the synthesis of certified analytical standards, the optimization of extraction and clean-up procedures, and the development of highly sensitive LC-HRMS/MS methods capable of differentiating this compound from its other transformation products.
Table 1: Current Analytical Techniques for Lincomycin and its Transformation Products
| Technique | Application | Reported Limit of Detection (LOD) / Quantification (LOQ) | Reference |
|---|---|---|---|
| HPLC-UV | Quantification in biological matrices (serum, tissues) | LOD: 0.025 - 0.2 µg/g | ekb.eg |
| LC-MS/MS | Detection in milk after solid-phase extraction | LOD: 0.013 ng/mL | mdpi.com |
| LC-HRMS | Identification of unknown transformation products in aquatic environments | Accurate mass with <1 mmu inaccuracy | nih.gov |
| GC-MS | Detection of residues in food products | Method developed, specific LOD not stated in abstract | researchgate.net |
| LC-MS/MS | Multi-residue analysis in aquaculture and river water | LOQ: 0.05 ng/mL | mdpi.com |
Long-Term Environmental Monitoring and Modeling of this compound Fate
The environmental presence of lincomycin is well-documented, with detections in manure, soil, surface water, and groundwater. usask.caresearchgate.net Its persistence varies significantly depending on the environmental compartment, with reported half-lives ranging from a few days to over a year. usask.ca Fugacity models have been applied to simulate the environmental fate and transport of the parent lincomycin compound in river systems. nih.gov
Despite this, there is a profound lack of data concerning the environmental occurrence, persistence, and mobility of this compound. It is currently unknown to what extent this compound is formed in various environmental compartments, how it is transported, and how long it persists. N-oxides of other pharmaceuticals have shown the potential to act as reservoirs, reverting to the more biologically active parent compound under certain environmental conditions, a possibility that has not been explored for this compound.
Research Gap: Long-term monitoring programs are needed to quantify the presence and concentration of this compound in parallel with lincomycin in environmental systems, particularly in areas impacted by agriculture and wastewater. Furthermore, there is a need to develop and validate environmental fate and transport models specifically for this compound. Such models should incorporate its formation rates from lincomycin, its own degradation and sorption characteristics, and its potential for reduction back to the parent compound.
Table 2: Reported Environmental Persistence of Lincomycin
| Environmental Matrix | Finding / Half-life | Reference |
|---|---|---|
| Soil | Half-life between 2 and 26 days, depending on soil type | |
| Liquid Swine Manure (simulated storage) | Average 50% dissipation time > 365 days | mdpi.com |
| Aquatic Environment (lab study) | Half-life of 30 hours after a 10-14 day lag phase | mdpi.com |
| Soil (recharge basin) | No net accumulation observed over 3 years, suggesting degradation | europa.eu |
| General Environment | Considered persistent with a stable structure |
Innovative Strategies for Remediation of this compound Contamination in Environmental Systems
Various strategies have been investigated for the removal of lincomycin from contaminated water and soil. Biological methods, utilizing strains such as Bacillus subtilis, Rhodotorula mucilaginosa, and Penicillium oxalicum, have shown high degradation efficiency for the parent compound. nih.gov Advanced Oxidation Processes (AOPs), including photocatalysis with titanium dioxide (TiO2) and ozonation, have also proven effective in degrading lincomycin. univ.kiev.uaarviatechnology.com Additionally, adsorption onto materials like biochar has been explored as a sequestration method. acs.orgresearchgate.net
These remediation studies, however, have exclusively targeted the parent lincomycin molecule. The effectiveness of these technologies for the removal of this compound is unknown. The chemical properties of the N-oxide derivative differ from the parent compound, which could significantly alter its susceptibility to degradation or adsorption. Moreover, some remediation processes, particularly reductive ones, could potentially convert this compound back into active lincomycin, inadvertently reintroducing the antibiotic into the environment.
Research Gap: Research is required to evaluate the efficacy of existing remediation technologies (AOPs, bioremediation, adsorption) for the removal of this compound. There is a need for innovative strategies tailored specifically to the degradation of this compound, ensuring its complete mineralization and preventing the regeneration of the parent antibiotic. This could include the development of novel catalysts for AOPs or the enrichment and application of microbial consortia specifically capable of metabolizing the N-oxide form.
Integrated Omics Approaches for Elucidating Microbial Responses to this compound
The advent of "omics" technologies has provided powerful tools to investigate the complex interactions between microorganisms and antibiotics. For lincomycin, transcriptomic studies have identified regulatory proteins like LmbU that control the biosynthesis gene cluster. researchgate.net Metagenomic and metabolomic approaches have revealed how microbial communities in anammox consortia adapt to lincomycin stress by altering metabolic pathways and through horizontal gene transfer of resistance genes. ekb.eg Proteomics has been a key tool in understanding the broader bacterial responses to antibiotics, including those in the lincosamide class. veterinaryworld.orgusda.gov Studies have identified specific resistance mechanisms, such as those mediated by lnu and erm genes, which inactivate lincomycin or modify its ribosomal target. mdpi.comresearchgate.net
Crucially, this body of research has focused entirely on the microbial response to the parent lincomycin. It is unknown whether this compound elicits the same cellular responses. The N-oxide may not be recognized by the same resistance mechanisms (e.g., efflux pumps, inactivating enzymes) or may trigger different stress response pathways. Understanding these interactions is vital for assessing the ecological risk of this transformation product, particularly its potential to co-select for antibiotic resistance.
Research Gap: There is a complete absence of studies using integrated omics approaches (genomics, transcriptomics, proteomics, metabolomics) to investigate microbial responses to this compound. Future studies should aim to compare the microbial response to the N-oxide derivative versus the parent compound. This would help to determine if this compound can induce or select for antibiotic resistance, how it affects microbial community structure and function, and whether distinct metabolic pathways are involved in its degradation or detoxification.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Lincomycin N-Oxide in biological matrices, and how can researchers ensure reproducibility?
- Methodological Answer :
- Chromatographic Techniques : Use reverse-phase HPLC or LC-MS/MS with optimized mobile phases (e.g., acetonitrile/ammonium formate buffer) for separation. Calibration curves should span expected concentration ranges (e.g., 0.1–50 µg/mL) with R² > 0.99 .
- Validation Parameters : Include specificity, linearity, accuracy (recovery ≥90%), precision (RSD ≤15%), and stability under storage conditions. Cross-validate with independent labs using standardized protocols .
- Reproducibility : Document instrument settings, column specifications, and sample preparation steps (e.g., protein precipitation with acetonitrile) in the supplementary materials .
Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound across studies?
- Methodological Answer :
- Experimental Variables : Compare MIC (Minimum Inhibitory Concentration) testing conditions: broth microdilution vs. agar dilution, bacterial strain sources, and incubation times. For example, discrepancies may arise from variations in inoculum size (e.g., 1×10⁵ vs. 5×10⁵ CFU/mL) .
- Statistical Reanalysis : Apply meta-analysis tools to aggregate datasets, accounting for heterogeneity via random-effects models. Sensitivity analyses can identify outlier studies .
- Mechanistic Follow-Up : Perform time-kill assays or transcriptomic profiling to confirm bacteriostatic vs. bactericidal effects under standardized conditions .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer :
- In Vitro Systems : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Optimize incubation time (e.g., 0–120 min) and protein concentration (0.5–2 mg/mL) to avoid non-linear kinetics .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites. Confirm structures via isotopic pattern matching and MS/MS fragmentation libraries .
- Enzyme Inhibition Studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Q. How should researchers design studies to investigate the potential off-target effects of this compound on eukaryotic ribosomes?
- Methodological Answer :
- Structural Modeling : Perform molecular docking using cryo-EM structures of human mitochondrial ribosomes (PDB: 6J5G) to predict binding affinity vs. bacterial targets. Validate with in vitro translation assays using luciferase reporters .
- Toxicity Screening : Use cell viability assays (e.g., MTT) on mammalian cell lines (e.g., HEK293) at pharmacologically relevant concentrations (1–100 µM). Include positive controls (e.g., chloramphenicol) for mitochondrial toxicity .
- Omics Integration : Combine RNA-seq and proteomics to identify dysregulated pathways (e.g., oxidative phosphorylation) post-treatment .
Q. What statistical approaches are suitable for analyzing dose-response synergism between this compound and β-lactam antibiotics?
- Methodological Answer :
- Checkerboard Assays : Calculate Fractional Inhibitory Concentration Index (FICI) with 95% confidence intervals. Interpret synergism (FICI ≤0.5) using bootstrapping to mitigate plate-to-plate variability .
- Mechanistic Modeling : Fit data to Bliss Independence or Loewe Additivity models using software like Combenefit. Validate with isobolograms for fixed-ratio combinations .
- Resistance Risk Assessment : Serial passage experiments (20+ generations) under sub-inhibitory concentrations to monitor MIC shifts and genomic mutations via whole-genome sequencing .
Data Management and Reporting
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for this compound studies?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab format for experimental metadata, including raw spectral data (e.g., NMR, MS), instrument parameters, and biological replicates .
- Repository Submission : Deposit datasets in discipline-specific repositories (e.g., Chemotion for synthetic data, nmrXiv for NMR spectra) with persistent identifiers (DOIs) .
- Ethical Annotation : Disclose all data preprocessing steps (e.g., baseline correction, noise filtering) in machine-readable formats to enable replication .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies in the reported stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Degradation Studies : Conduct forced degradation in buffered solutions (pH 1–10) at 40°C/75% RH. Quantify degradation products via peak area normalization in HPLC and track mass balance .
- Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics. Compare activation energy (Ea) using Arrhenius plots across studies to identify temperature-dependent inconsistencies .
- Cross-Platform Validation : Replicate experiments using alternative detectors (e.g., UV vs. CAD) to rule out method-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
